N-(1-Methylbutyl)(phenylcyclopentyl)formamide

Description

IUPAC Nomenclature and Structural Validation

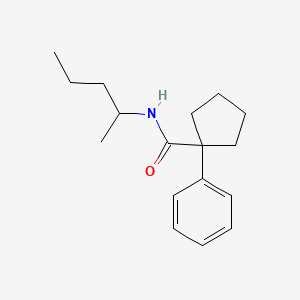

The compound N-(1-Methylbutyl)(phenylcyclopentyl)formamide is systematically named according to IUPAC rules as N-(1-methylbutyl)-N-(1-phenylcyclopentyl)formamide . This nomenclature reflects its structural features:

- A formamide core (-NH-C(=O)-) bonded to two substituents.

- A 1-methylbutyl group (a four-carbon alkyl chain with a methyl branch at the first carbon).

- A 1-phenylcyclopentyl group (a cyclopentane ring substituted with a phenyl group at position 1).

Structural validation is achieved through spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Proton NMR would reveal distinct signals for the formyl proton (~8.1 ppm), methyl groups in the 1-methylbutyl chain (0.8–1.5 ppm), and aromatic protons from the phenyl group (6.5–7.5 ppm).

- Infrared Spectroscopy (IR) : A strong carbonyl stretch (~1660 cm⁻¹) confirms the formamide group.

- Mass Spectrometry (MS) : The molecular ion peak at m/z 259.38 corresponds to the molecular weight.

Isomeric Considerations and Stereochemical Configuration

The compound exhibits potential stereoisomerism due to:

- Chirality in the 1-Methylbutyl Group : The 1-methylbutyl substituent (-CH(CH₃)CH₂CH₂CH₃) introduces a chiral center at the first carbon, enabling enantiomerism.

- Cyclopentane Ring Conformation : The phenyl group’s position on the cyclopentane ring (1-phenyl) restricts ring puckering but does not generate stereoisomers unless additional substituents are present.

Experimental data on specific enantiomers or diastereomers is limited in available literature. However, synthetic routes involving chiral catalysts or resolution techniques could yield optically active forms.

CAS Registry Number and Regulatory Classification

- CAS Registry Number : Not explicitly listed in accessible sources. Related compounds, such as N-(3-methylbutyl)-1-phenylcyclopentane-1-carboxamide, have CAS 29246-34-2, but this differs in substituent orientation.

- Regulatory Status : The compound is not currently listed in the European Chemicals Agency (ECHA) database or the U.S. Toxic Substances Control Act (TSCA) inventory, suggesting it is not widely registered for industrial use.

Properties

IUPAC Name |

N-pentan-2-yl-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-3-9-14(2)18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGGODQHDRBACN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC(=O)C1(CCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylbutyl)(phenylcyclopentyl)formamide typically involves the reaction of phenylcyclopentylamine with a formylating agent in the presence of a base . The reaction conditions often include:

Solvent: Common solvents used include dichloromethane or toluene.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.

Industrial Production Methods: This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The formamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Acid-Catalyzed Hydrolysis

In concentrated HCl or , the compound reacts via:

Conditions :

-

Temperature: 80–100°C

-

Time: 6–12 hours

-

Products: Phenylcyclopentanecarboxylic acid and 1-methylbutylamine .

Base-Catalyzed Hydrolysis

In NaOH or KOH, the reaction follows:

Conditions :

-

Aqueous ethanol, reflux (70°C)

-

Products: Sodium phenylcyclopentanecarboxylate and N-(1-methylbutyl)amine .

Reduction Reactions

The carbonyl group can be reduced to a methylene group using strong reducing agents.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH | Dry ether, 0–25°C, 4–6 hrs | N-(1-Methylbutyl)(phenylcyclopentyl)methaneamine | ~75% |

| BH·THF | THF, reflux, 8 hrs | Same as above | ~60% |

Steric hindrance from the phenylcyclopentyl group may reduce reaction efficiency compared to simpler amides like DMF .

Nucleophilic Substitution

The amide nitrogen can participate in reactions with electrophiles.

Alkylation

Reaction with alkyl halides ():

Example :

-

Methyl iodide () in , 25°C

-

Product: Quaternary ammonium salt (requires prolonged reaction time due to steric bulk).

Thermal Decomposition

At elevated temperatures (>200°C), decarbonylation occurs, producing:

Products :

Reactivity with Organometallic Reagents

The carbonyl group reacts with Grignard or organolithium reagents:

Reaction with Grignard Reagents (RMgX\text{RMgX}RMgX)

Example :

Aromatic Substitution in the Phenylcyclopentyl Group

The phenyl ring may undergo electrophilic substitution (e.g., nitration, sulfonation), though steric hindrance from the cyclopentyl group limits reactivity.

Nitration

Conditions :

-

, 0–5°C

-

Product : 3-Nitro-phenylcyclopentyl derivative (minor para isomer due to steric effects).

Oxidation Reactions

The formamide group resists oxidation, but the alkyl chains may oxidize under harsh conditions:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO (acidic) | , 100°C | Carboxylic acid derivatives (low yield) |

| Ozone () | , -78°C | Cleavage of unsaturated bonds (if present) |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structure enables various functionalizations, making it valuable in synthetic pathways.

Biology

- Interaction with Biological Molecules : N-(1-Methylbutyl)(phenylcyclopentyl)formamide is under investigation for its potential interactions with biomolecules, particularly proteins. The formamide group can form hydrogen bonds, influencing the activity of biological targets.

Medicine

- Therapeutic Potential : Although not yet approved for medical use, preliminary studies suggest that this compound may exhibit therapeutic properties. It is being explored for potential applications in treating diseases by modulating specific biological pathways .

Industry

- Material Development : In industrial applications, this compound is utilized in developing new materials and chemical processes, particularly in formulations that require specific chemical interactions.

Case Study 1: Interaction Studies

Research has shown that compounds similar to this compound can effectively interact with cannabinoid receptors, suggesting potential applications in pain management and appetite regulation . Further studies are necessary to elucidate these interactions fully.

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis conditions for this compound highlighted the importance of reaction temperature and solvent choice in maximizing yield and purity. This optimization is crucial for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of N-(1-Methylbutyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with various biological molecules, potentially affecting their function. The phenyl and cyclopentyl groups may also interact with hydrophobic regions of proteins or other macromolecules, influencing their activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Formamide derivatives vary widely in biological and chemical properties based on substituents. Below is a comparative analysis:

Key Observations :

- Alkyl Chain Branching : The 1-methylbutyl group in the target compound introduces steric hindrance compared to linear pentyl analogs (e.g., N-Pentyl(phenylcyclopentyl)formamide) . This may influence solubility and reactivity in synthetic pathways.

- The acetyl group in increases polarity and may affect crystallization behavior.

- Heterocyclic vs. Formamide : The tetrazole-containing analog replaces the formamide oxygen with a nitrogen-rich ring, likely altering acidity and hydrogen-bonding capacity.

Physicochemical Properties

Available data for selected analogs:

Discussion :

- The acetylated derivative shows moderate solubility in organic solvents, likely due to its polar acetyl group. Its higher predicted boiling point (368.7°C) suggests strong intermolecular interactions.

Biological Activity

N-(1-Methylbutyl)(phenylcyclopentyl)formamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C₁₃H₁₉NO

- Molecular Weight : 209.29 g/mol

- Density : 0.858 g/cm³

- Boiling Point : 219.7°C at 760 mmHg

- LogP (Partition Coefficient) : 1.94780

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involving protein kinases such as MEK (Mitogen-Activated Protein Kinase). The inhibition of MEK has been shown to impact cancer cell proliferation and survival significantly.

Research indicates that compounds targeting the MEK/ERK signaling pathway can effectively control tumor growth, particularly in cancers with aberrant Ras signaling. This pathway is crucial for cell growth, differentiation, and apoptosis, making it a prime target for therapeutic interventions in hyperproliferative diseases, including various cancers .

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines by targeting the MEK/ERK pathway:

- Cell Lines Tested :

- Breast Cancer

- Colon Cancer

- Pancreatic Cancer

The compound showed promising results in reducing cell viability and inducing apoptosis in these cancer models, suggesting its potential as an antitumor agent.

ADMET Properties

The compound's pharmacokinetic profile is essential for understanding its therapeutic potential. Key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties include:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High (0.9758) |

| Blood-Brain Barrier Penetration | High (0.9899) |

| Caco-2 Permeability | Moderate (0.8969) |

| CYP450 Inhibition | Low |

These properties indicate that this compound has favorable absorption characteristics and low toxicity risks, making it a candidate for further development as a therapeutic agent .

Study on MEK Inhibitors

A significant study evaluated various compounds as potential MEK inhibitors, including this compound. The study utilized molecular docking and simulation techniques to predict binding affinities and interactions with the MEK protein. Results indicated that this compound had a strong binding affinity, suggesting effective inhibition of the target kinase .

Clinical Relevance

In clinical settings, the efficacy of compounds similar to this compound has been observed in treating patients with specific cancer types characterized by mutations in the Ras signaling pathway. Ongoing trials are assessing the effectiveness of these compounds in combination therapies aimed at enhancing treatment outcomes for resistant cancer forms .

Q & A

Basic: What are the standard synthesis protocols for N-(1-Methylbutyl)(phenylcyclopentyl)formamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic substitution or palladium-mediated cross-coupling. For example, bromoacetyl bromide can react with amines (e.g., n-butylamine) in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., KI) to form acetamide derivatives . Reaction parameters such as solvent polarity (e.g., DME), temperature (room temperature to reflux), and catalyst loading (e.g., Pd(Ph₃P)₄ at 3.5 mol%) significantly impact yield. Purification via flash chromatography (e.g., n-Hex:EtOAc gradients) ensures product isolation, with yields ranging from 54% to 82% depending on steric hindrance and intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming molecular structure and stereochemistry. For example, methine protons in the cyclopentyl group resonate at δ 3.8–4.2 ppm, while phenyl protons appear as multiplet signals at δ 7.2–7.5 ppm .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

Stability studies use HPLC (High-Performance Liquid Chromatography) with system suitability solutions (e.g., 20 µL injections) to monitor degradation. For example, a C18 column with UV detection at 254 nm tracks peak area changes over time. Accelerated stability testing at 40°C/75% RH for 6 months can identify hydrolytic or oxidative degradation pathways .

Advanced: How should discrepancies between X-ray crystallography and NMR data be resolved?

Answer:

Discrepancies may arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray). Strategies include:

- Checking for twinning or disorder in crystallographic data using SHELXD .

- Performing variable-temperature NMR to probe conformational flexibility.

- Cross-validating with LC-MS to confirm molecular weight and purity .

Advanced: What experimental design approaches optimize synthesis yield for complex derivatives?

Answer:

- Design of Experiments (DOE): Vary parameters like catalyst loading, solvent polarity, and temperature systematically. For example, a 2³ factorial design can identify interactions between KI concentration, reaction time, and temperature .

- High-Throughput Screening: Use automated platforms to test multiple conditions in parallel, particularly for palladium-catalyzed reactions .

Advanced: How can researchers analyze complex mixtures containing structurally similar impurities?

Answer:

- HPLC with Diode Array Detection (DAD): Resolve impurities using gradient elution (e.g., 0.1% TFA in water/acetonitrile). Calculate impurity percentages via relative peak areas (e.g., 100 × (ri/rs)), disregarding peaks <0.05% .

- Tandem MS/MS: Fragment ions at m/z 162.0 (common for formamide metabolites) confirm impurity identity .

Basic: What methodologies detect and quantify metabolites of this compound in biological matrices?

Answer:

- LC-MS/MS: Use a C18 column with electrospray ionization (ESI+) to detect metabolites like N-(2,4-dimethylphenyl)formamide. Quantify via calibration curves (1–100 ng/mL) and internal standards (e.g., deuterated analogs) .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivatization reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the formamide carbonyl (C=O) is a reactive site for nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects on transition states to optimize regioselectivity in palladium-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.